2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide
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Overview
Description
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using cyclohexylamine and isobutylamine as starting materials, followed by cyclization with sulfur-containing reagents.
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form sulfoxides or sulfones.
Reduction: Using reducing agents to convert the compound into its corresponding thiol or amine derivatives.
Substitution: Halogenation or alkylation reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione derivatives: Compounds with similar core structures but different substituents.
Thiadiazole compounds: Related compounds with a thiadiazole ring instead of a thiadiazine ring.
Uniqueness
The uniqueness of 2H-1,2,6-Thiadiazine-3,5(4H,6H)-dione, 2,6-dicyclohexyl-4-(2-methylpropyl)-, 1,1-dioxide lies in its specific substituents and the resulting chemical properties
Properties
CAS No. |
117204-17-8 |
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Molecular Formula |
C19H32N2O4S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2,6-dicyclohexyl-4-(2-methylpropyl)-1,1-dioxo-1,2,6-thiadiazinane-3,5-dione |
InChI |
InChI=1S/C19H32N2O4S/c1-14(2)13-17-18(22)20(15-9-5-3-6-10-15)26(24,25)21(19(17)23)16-11-7-4-8-12-16/h14-17H,3-13H2,1-2H3 |
InChI Key |
KTBKDOCENFQCMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)N(S(=O)(=O)N(C1=O)C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
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